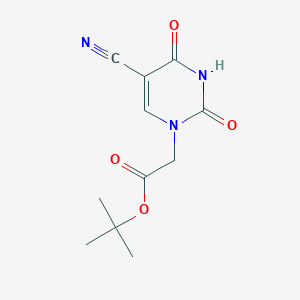

Tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate

Description

Tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is a tetrahydropyrimidine derivative characterized by a cyano group at position 5 of the heterocyclic ring and a tert-butyl ester moiety. The compound’s structure combines electron-withdrawing substituents (cyano, dioxo groups) with a lipophilic tert-butyl ester, which may enhance membrane permeability and metabolic stability.

Properties

IUPAC Name |

tert-butyl 2-(5-cyano-2,4-dioxopyrimidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-11(2,3)18-8(15)6-14-5-7(4-12)9(16)13-10(14)17/h5H,6H2,1-3H3,(H,13,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMPXFVSVXHPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C(=O)NC1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Reduction: The cyano group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.

Major Products

Hydrolysis: Tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Tert-butyl 2-(5-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate can act as inhibitors of specific cancer pathways. For instance, derivatives of this compound have shown promise in inhibiting the B-Raf V600E mutant, a common mutation in melanoma. In vitro studies demonstrated that these compounds could effectively reduce cell proliferation in melanoma and colon carcinoma cell lines at concentrations as low as 10 µM .

Table 1: Inhibition Rates of B-Raf V600E Selective Compounds

| Compound | Inhibition Rate (%) |

|---|---|

| 16a | 64% |

| 16b | 22% |

| 16c | 59% |

| 16d | 34% |

| 16e | 52% |

Synthesis of Pharmaceuticals

The compound serves as an intermediate in synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For example, it has been utilized in synthesizing alkaloids and amino acids, which are crucial for developing drugs targeting neurological disorders and cancer .

Agricultural Applications

This compound may also find applications in agriculture as a chemical intermediate for developing agrochemicals. Its derivatives can potentially enhance crop protection by acting against specific pests or diseases .

Material Science

In material science, this compound can be used to create novel polymers or coatings with enhanced properties. Its ability to form stable bonds with various substrates makes it suitable for developing materials with specific mechanical or thermal characteristics.

Case Study 1: Anticancer Research

A study on the anticancer effects of similar compounds revealed that they could inhibit the MAPK pathway effectively. The results indicated a significant reduction in tumor size in animal models treated with these compounds, suggesting their potential for clinical application in cancer therapy .

Case Study 2: Pharmaceutical Synthesis

In a synthetic route involving tert-butyl derivatives, researchers successfully synthesized several bioactive molecules that demonstrated high efficacy against bacterial infections. This highlights the compound's utility as a precursor for developing new antibiotics .

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate involves its interaction with specific molecular targets. The cyano group and dioxo-tetrahydropyrimidinyl moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Structural Analog: 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic Acid

- Substituents : Chloro (position 5), carboxylic acid (replacing tert-butyl ester).

- Molecular Weight : 204.6 g/mol; purity ≥95% .

- Key Differences: The carboxylic acid group increases polarity, reducing lipophilicity compared to the tert-butyl ester in the target compound. This may limit bioavailability but enhance aqueous solubility.

Structural Analog: tert-Butyl 2-(5,7-Diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetate

- Substituents : Diethyl (positions 5,7), 4-fluorophenyl (position 2), pyrazolopyrimidine core.

- Synthesis : Cyclization with heptane-3,5-dione at 80–90°C yielded 72% product .

- Key Differences: The pyrazolopyrimidine core introduces aromaticity and planar rigidity, contrasting with the non-aromatic tetrahydropyrimidine in the target compound. Fluorophenyl and ethyl groups enhance steric bulk and hydrophobic interactions, which may improve binding to aromatic protein pockets.

- Applications : Such derivatives are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic frameworks .

Structural Analog: N-Cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-propyl]-2-(5-methyl-2,4-dioxo-tetrahydropyrimidin-1-yl)acetamide

- Substituents : Methyl (position 5), triazole, cyclopropyl, difluorophenyl.

- Key Differences: The methyl group (electron-donating) may reduce ring electrophilicity compared to the cyano-substituted target compound. The triazole and cyclopropyl groups suggest antifungal or antiviral applications, as seen in azole-class drugs.

- Crystallography : Reported as a dichloromethane solvate, highlighting the role of hydrogen bonding and solvent interactions in crystal packing .

Biological Activity

Tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified under pyrimidine derivatives and possesses the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 253.24 g/mol

- InChI Key : BOMPXFVSVXHPGE-UHFFFAOYSA-N

This compound is typically available in a powder form with a purity of around 95% and is stored at room temperature .

The biological activity of this compound primarily involves its interaction with specific enzymes and pathways relevant to various diseases. Notably, it has been associated with:

- Inhibition of Branched-chain Amino Acid Transaminases (BCATs) : Compounds similar to this pyrimidine derivative have shown promise as inhibitors of BCAT enzymes, which are implicated in various cancer types. Inhibiting these enzymes can disrupt cancer cell metabolism and proliferation .

Biological Activity and Pharmacological Effects

The biological activity of the compound can be summarized through various studies that highlight its effects on cellular processes:

- Anticancer Properties : Research indicates that related compounds exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that pyrimidinedione derivatives can induce apoptosis in cancer cells by modulating metabolic pathways critical for cell survival .

- Enzyme Inhibition : The compound's structural features suggest potential as a dual inhibitor for BCAT1/2 enzymes. In vitro studies have reported IC values indicating effective inhibition at low concentrations .

Case Studies

A review of literature reveals several case studies where similar compounds have been evaluated for their biological activities:

Q & A

Q. What are the recommended methods for synthesizing Tert-butyl 2-(5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves coupling the pyrimidinone core with a tert-butyl ester group. Key steps include:

- Nucleophilic substitution : Reacting 5-cyano-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetate moiety.

- Protecting group strategy : The tert-butyl group is stable under acidic conditions, making it suitable for stepwise synthesis.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF to THF) and temperature (60–80°C) to balance reaction rate and byproduct formation. Purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

- NMR spectroscopy : Confirm molecular structure via ¹H/¹³C NMR, focusing on diagnostic peaks (e.g., tert-butyl singlet at δ ~1.4 ppm, cyano group absence of protons).

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : For crystalline samples, use SHELXL () to refine atomic positions and validate bond lengths/angles. Mercury () can visualize packing motifs .

Q. What are the critical considerations for handling and storing this compound to prevent decomposition?

Methodological Answer:

- Storage : Keep under inert atmosphere (argon) at –20°C to prevent hydrolysis of the tert-butyl ester or oxidation of the cyano group.

- Handling : Use desiccants in storage vials. Avoid prolonged exposure to light or humidity.

- Safety : Follow guidelines in Safety Data Sheets (SDS) for related tert-butyl pyrimidine derivatives, including PPE (gloves, goggles) and fume hood use .

Advanced Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed using graph set theory?

Methodological Answer:

- Graph set analysis (Etter’s formalism): Classify H-bond motifs (e.g., chains, rings) using Mercury (). Assign descriptors like for donor-acceptor patterns.

- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar pyrimidinone derivatives. Use ORTEP-3 () to generate publication-quality diagrams highlighting H-bond networks .

Q. What strategies are effective in resolving data contradictions between experimental crystallographic results and computational models?

Methodological Answer:

- Multi-software validation : Refine structures using both SHELXL () and alternative programs (e.g., Olex2). Compare R-factors and electron density maps.

- DFT calculations : Optimize geometry using Gaussian or ORCA. Overlay computational and experimental structures to identify discrepancies in bond angles or torsional strains.

- Twinned data : For problematic datasets, employ SHELXL’s twin refinement options or use PLATON to detect twinning .

Q. Which software tools are most suitable for refining and validating the crystal structure of this compound, and how do they compare?

Methodological Answer:

- SHELXL : Industry standard for small-molecule refinement. Strengths: Robust handling of high-resolution data, twinning, and disorder. Weaknesses: Steeper learning curve for non-crystallographers .

- Mercury : Ideal for visualizing intermolecular interactions (e.g., H-bonds, π-stacking) and calculating void volumes. Integrates with Mogul for geometry validation .

- ORTEP-3 : Generates publication-ready thermal ellipsoid plots. Best for illustrating atomic displacement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.